

Technical Guide to the Spectroscopic Analysis of Trazium Esilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trazium esilate*

Cat. No.: *B15602011*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, MS, IR) for **Trazium esilate** is limited. This guide provides a comprehensive overview of its known chemical properties and details the standard methodologies for the spectroscopic analyses that would be employed for its structural elucidation and characterization.

Chemical and Physical Properties of Trazium Esilate

Trazium esilate is the ethanesulfonate salt of Trazium. The following table summarizes its key chemical and physical properties based on available data.[\[1\]](#)[\[2\]](#)

Property	Value	Source
IUPAC Name	1-(4-chlorophenyl)-4H-[3] [4]triazino[6,1-a]isoquinolin-5- ium-1-ol;ethanesulfonate	
Molecular Formula	<chem>C19H18ClN3O4S</chem>	
Molecular Weight	419.9 g/mol	
Exact Mass	419.0706549 Da	
CAS Number	97110-59-3	
Parent Compound	Trazium (CID 72167)	
Component Compounds	Trazium (CID 72167), Ethanesulfonic acid (CID 11668)	

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are applicable for the analysis of organic compounds like **Trazium esilate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6] For **Trazium esilate**, both ^1H and ^{13}C NMR would be crucial for structural confirmation.

Sample Preparation:

- Solvent Selection: A suitable deuterated solvent in which **Trazium esilate** is soluble would be chosen. Common choices for organic molecules include Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), or Deuterated Methanol (CD_3OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., $-\text{OH}$, $-\text{NH}$).

- Concentration: A solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent would be prepared in a standard 5 mm NMR tube.
- Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for calibrating the chemical shift (δ) to 0 ppm.[7]

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to achieve better signal resolution.
- ^1H NMR:
 - A standard proton experiment would be run to obtain the ^1H NMR spectrum.
 - Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
 - The resulting spectrum would provide information on the chemical environment of each proton (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting).[6][8]
- ^{13}C NMR:
 - A proton-decoupled ^{13}C NMR experiment would be performed to obtain a spectrum with single lines for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH , CH_2 , and CH_3 groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.[4][9][10]

Sample Preparation and Introduction:

- The sample would be introduced into the mass spectrometer, typically after dissolution in a suitable volatile solvent like methanol or acetonitrile.
- The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like liquid chromatography (LC-MS).[\[11\]](#)

Ionization Method:

- Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and large molecules, making it a likely choice for **Trazium esilate**. It would likely produce the protonated molecule $[M+H]^+$.
- Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation. While it can provide detailed structural information from the fragment ions, the molecular ion peak may be weak or absent.[\[12\]](#)

Mass Analysis:

- Analyzer: Common mass analyzers include Time-of-Flight (TOF), Quadrupole, or Orbitrap.
- High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, allowing for the confident determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation to obtain further structural information.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Sample Preparation:

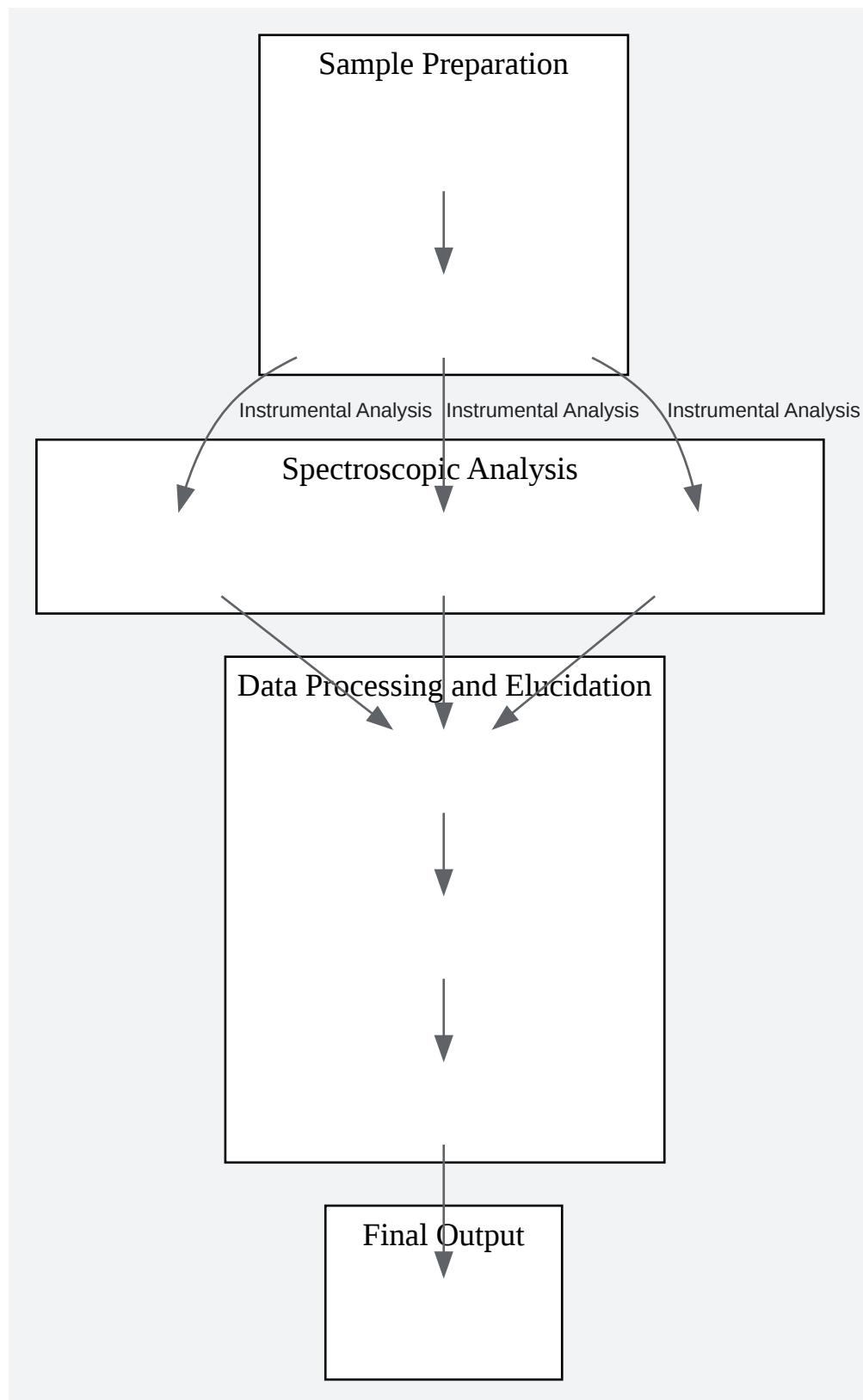
- Solid Samples:
 - KBr Pellet: A small amount of **Trazium esilate** (1-2 mg) would be finely ground with anhydrous potassium bromide (KBr) (about 100 mg) and pressed into a thin, transparent pellet.

- Nujol Mull: The sample can be ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[16]
- Solution: A concentrated solution of the compound in a suitable solvent (one that does not have strong IR absorption in the regions of interest) can be placed in a liquid sample cell.[16]

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the modern standard, offering high speed and sensitivity.[15][16]
- Spectrum: A background spectrum (of the KBr pellet alone or the solvent) is first recorded and then automatically subtracted from the sample spectrum. The resulting spectrum shows the percentage of transmittance versus wavenumber (cm^{-1}).
- Analysis: The absorption bands in the spectrum are correlated with specific functional groups. For **Trazium esilate**, one would expect to see characteristic absorptions for aromatic C-H, C=N, C=C, and O-H bonds. The region from 1500 to 500 cm^{-1} is known as the fingerprint region and is unique to the specific molecule.[7]

Visualizations


Chemical Structure of Trazium Esilate

Trazi um Cation

trazium_img

Esilate Anion

esilate_img

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4H-(1,2,4)Triazino(6,1-a)isoquinolin-5-ium, 1-(4-chlorophenyl)-1-hydro-1-hydroxy-, ethanesulfonate (1:1) | C19H18CIN3O4S | CID 72166 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Trazium | C17H13CIN3O+ | CID 72167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. inchemistry.acs.org [inchemistry.acs.org]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. measurlabs.com [measurlabs.com]
- To cite this document: BenchChem. [Technical Guide to the Spectroscopic Analysis of Trazium Esilate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602011#spectroscopic-data-for-trazium-esilate-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com